molecular formula C21H28O6 B3333309 Unii-MT32xmb69T CAS No. 95815-58-0

Unii-MT32xmb69T

Cat. No. B3333309
CAS RN: 95815-58-0
M. Wt: 376.4 g/mol
InChI Key: USJJKJYVBSEDNP-CNPAUTQISA-N
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Description

“Unii-MT32xmb69T” is also known as 11.BETA.,14.ALPHA.,17,21-TETRAHYDROXYPREGNA-1,4-DIENE-3,20-DIONE . It has a molecular formula of C21H28O6 and a molecular weight of 376.44 g/mol . It is a chemical substance with significant potential for various scientific and industrial applications.


Molecular Structure Analysis

The molecular structure of “Unii-MT32xmb69T” is defined by its molecular formula, C21H28O6 , and its stereochemistry is absolute . It has 7 defined stereocenters and no E/Z centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Unii-MT32xmb69T” are defined by its molecular structure. It has a molecular weight of 376.44 g/mol . The stereochemistry is absolute, with 7 defined stereocenters and no E/Z centers .

Scientific Research Applications

Liquid-Phase Syntheses in Nanoparticle Research

The development of novel materials, such as inorganic nanoparticles, is a crucial area in chemical research. These advancements are particularly relevant in the electronics industry, where new semiconducting materials have led to significant technological progress. The research in this area is focused on the synthesis and study of nanoparticles, which are critical in various applications including electronics, materials science, and nanotechnology (Cushing, Kolesnichenko, & O'Connor, 2004).

Nanosatellite Program in Aerospace Research

The University Nanosat Program (UNP) demonstrates the application of nanosatellites in aerospace research. This program, involving collaboration between academic institutions and government agencies, focuses on flying student-built nanosatellites on space shuttles, providing a unique opportunity for capability demonstration and training the next generation of aerospace professionals (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Translation of Scientific Research into Practical Innovations

The translation of basic scientific research into deployable innovations is vital for societal advancement. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a critical role in this process. They offer training, education, and financial support to help transform scientific research into socially beneficial businesses and technologies (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Working Environment for Large Scientific Applications

The development of a collaborative working environment for large scientific applications, such as the Unified Air Pollution Model (UNI-DEM), is essential for remote development and data sharing among geographically dispersed scientists. This approach is crucial for continuous development and experimentation in large-scale environmental and scientific projects (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Comparative Time Budget Research

The Multinational Comparative Time Budget Research Project, conducted by various social research institutes, showcases the application of scientific research methods in sociology and social sciences. This project involved parallel surveys across different countries, providing insights into social behaviors and patterns (Szalai, 1966).

Applications in Nuclear Physics and Environmental Research

Facilities like the Centre of Accelerators and Nuclear Analytical Methods Research Infrastructure (CANAM RI) demonstrate the use of accelerators in fundamental nuclear physics experiments and a wide spectrum of applications. These include ion-beam analytical methods, studies on internal morphology, and experiments in nuclear physics, astrophysics, and dosimetry (Macková et al., 2021).

Surface Science Research in Actinides

Surface science research at institutions like the ITU focuses on synthesizing and studying thin films of actinides and actinide compounds. This research utilizes techniques like X-ray and ultra-violet photoelectron spectroscopy, contributing significantly to the understanding of actinide materials and their applications (Gouder, 1998).

Theoretical and Applied Physics in Developing Areas

The International Institute of Theoretical and Applied Physics (IITAP), in collaboration with UNESCO and Iowa State University, aims to foster excellence in scientific research and teaching, particularly in developing areas. This institute emphasizes advanced studies and original research in physics and overlapping disciplines, thus contributing to the global scientific community (Vary, 1995).

properties

IUPAC Name

(8R,9S,10R,11S,13S,14R,17R)-11,14,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-18-6-5-13(23)9-12(18)3-4-14-17(18)15(24)10-19(2)20(14,26)7-8-21(19,27)16(25)11-22/h5-6,9,14-15,17,22,24,26-27H,3-4,7-8,10-11H2,1-2H3/t14-,15+,17-,18+,19+,20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJJKJYVBSEDNP-CNPAUTQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1(CCC2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@]1(CC[C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@]34C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857832
Record name (11beta)-11,14,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-MT32xmb69T

CAS RN

95815-58-0
Record name 11beta,14alpha,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095815580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11beta)-11,14,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11.BETA.,14.ALPHA.,17,21-TETRAHYDROXYPREGNA-1,4-DIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT32XMB69T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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